Benzenamine, 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)-
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Overview
Description
Benzenamine, 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)- is a complex organic compound that features a benzenamine core substituted with an imidazole ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur to form the imidazole ring . The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of a nitro group yields an amine .
Scientific Research Applications
Benzenamine, 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenamine, 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-(1H-imidazol-2-ylthio)-: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Benzenamine, 2-(1H-imidazol-2-ylthio)-4-(trifluoromethyl)-: Similar structure but with the trifluoromethyl group in a different position, leading to variations in reactivity and biological activity.
Uniqueness
The presence of both the imidazole ring and the trifluoromethyl group in Benzenamine, 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)- imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
CAS No. |
88251-71-2 |
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Molecular Formula |
C10H8F3N3S |
Molecular Weight |
259.25 g/mol |
IUPAC Name |
2-(1H-imidazol-2-ylsulfanyl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)6-1-2-8(7(14)5-6)17-9-15-3-4-16-9/h1-5H,14H2,(H,15,16) |
InChI Key |
QBBUJDRQAZVGCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)SC2=NC=CN2 |
Origin of Product |
United States |
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